
4-(4-Isobutylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . It is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(2-methylpropyl)phenyl group . It is functionally related to a propionic acid .
Synthesis Analysis
The synthesis of Ibuprofen has been studied extensively. The initial development of Ibuprofen was in 1960 while researching for a safer alternative for aspirin . The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since then, alternative synthetic routes have been of public interest . A new, alternative process of synthesizing ibuprofen was unveiled in 1992, which was much more environmentally friendly and a model of “atom economy” .
Molecular Structure Analysis
The molecular formula of Ibuprofen is C13H18O2 . The IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid . The InChI is InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ibuprofen have been well-studied. In one method, students reduce p-isobutylacetophenone to an alcohol and then convert this alcohol to the corresponding chloride . In the second session, students convert this chloride to a Grignard reagent, which is then carboxylated and protonated to give ibuprofen .
Physical And Chemical Properties Analysis
Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .
Safety and Hazards
Ibuprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
There is ongoing research into the development of more sustainable synthetic pathways to ibuprofen . One such study aims to incorporate a solar energy heat source to develop an alternative energy, more environmentally friendly pathway to ibuprofen . Additionally, there is interest in the development of new ibuprofen hybrid conjugates as potential anti-inflammatory drugs .
Eigenschaften
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)7-11-3-5-12(6-4-11)13-8-14-15-9-13/h3-6,8-10H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSNNFOBUKHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



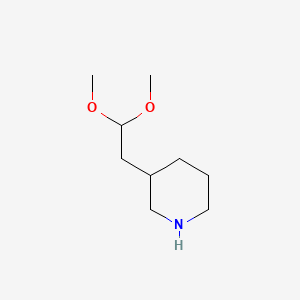


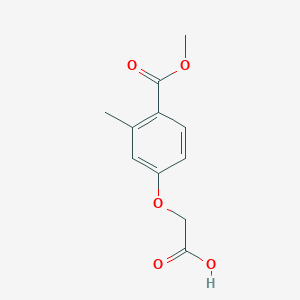
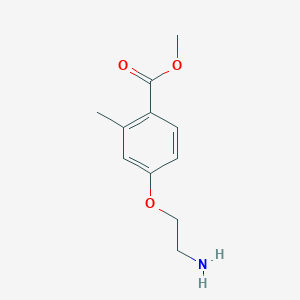
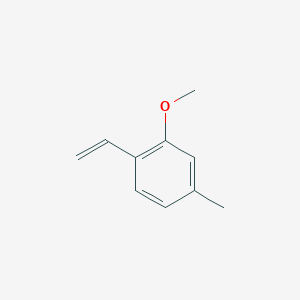
![2-(Prop-2-yn-1-yl)bicyclo[2.2.1]heptane](/img/structure/B8068262.png)
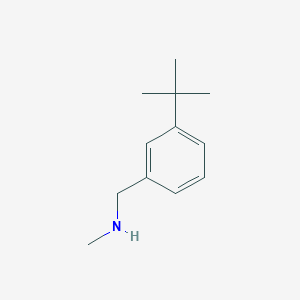
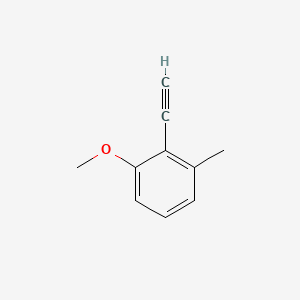
![1-[3-(Methoxymethyl)phenyl]-2-methylpropan-2-ol](/img/structure/B8068293.png)

![2-[3-(Methoxymethyl)phenyl]ethane-1-thiol](/img/structure/B8068305.png)